alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-ethanol
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Overview
Description
alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-ethanol: is an organic compound with the molecular formula C13H24O and a molecular weight of 196.33 g/mol This compound is characterized by its cyclohexene ring structure, which is substituted with ethyl and trimethyl groups, as well as an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-ethanol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene and a dienophile react under heat to form the cyclohexene ring.
Substitution Reactions: The ethyl and trimethyl groups are introduced through substitution reactions using appropriate alkyl halides and catalysts.
Introduction of the Ethanol Group: The ethanol group is introduced through a Grignard reaction, where an organomagnesium compound reacts with an aldehyde or ketone to form the alcohol.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Alkyl halides, nucleophiles, catalysts
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted cyclohexene derivatives
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of fragrances and flavors.
Mechanism of Action
The mechanism of action of alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- beta,beta,4-trimethylcyclohex-3-ene-1-ethanol
- alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-methanol
- alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-propanol
Comparison:
- Structural Differences: The presence of different alkyl groups (ethyl, methanol, propanol) leads to variations in chemical properties and reactivity.
- Unique Properties: alpha-Ethyl-beta,beta,4-trimethylcyclohex-3-ene-1-ethanol is unique due to its specific substitution pattern, which imparts distinct physical and chemical characteristics.
Properties
CAS No. |
94135-97-4 |
---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2-methyl-2-(4-methylcyclohex-3-en-1-yl)pentan-3-ol |
InChI |
InChI=1S/C13H24O/c1-5-12(14)13(3,4)11-8-6-10(2)7-9-11/h6,11-12,14H,5,7-9H2,1-4H3 |
InChI Key |
CRZOWJXAIMZJNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C1CCC(=CC1)C)O |
Origin of Product |
United States |
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